Methyl 4-(4-aminophenyl)-4-oxobutanoate
Overview
Description
Methyl 4-(4-aminophenyl)-4-oxobutanoate is an organic compound with the molecular formula C11H14N2O3. It is a derivative of benzoic acid and is characterized by the presence of an amino group attached to the benzene ring and an ester group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(4-aminophenyl)-4-oxobutanoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminobenzoic acid with methyl acrylate in the presence of a catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of methyl 3-(4-aminobenzoyl)propionate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-aminophenyl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of methyl 3-(4-aminobenzoyl)propionate.
Reduction: Methyl 3-(4-hydroxybenzoyl)propionate.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 4-(4-aminophenyl)-4-oxobutanoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(4-aminobenzoyl)propionate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, potentially inhibiting their function. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate various biological processes, including enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-hydroxybenzoyl)propionate
- Methyl 3-(4-nitrobenzoyl)propionate
- Ethyl 3-(4-aminobenzoyl)propionate
Uniqueness
Methyl 4-(4-aminophenyl)-4-oxobutanoate is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 4-(4-aminophenyl)-4-oxobutanoate |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3 |
InChI Key |
QOBSFYNWVVYPMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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